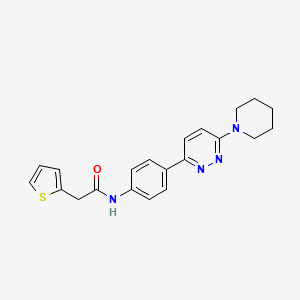

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-21(15-18-5-4-14-27-18)22-17-8-6-16(7-9-17)19-10-11-20(24-23-19)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13,15H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGBUILPGXNYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Formation

The pyridazine ring is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting 1,4-diphenylbutane-1,4-dione with hydrazine hydrate in ethanol under reflux yields 3,6-diphenylpyridazine.

Piperidine Substitution

The 6-position of pyridazine is functionalized via nucleophilic aromatic substitution (SNAr). Treatment of 3-chloro-6-nitropyridazine with piperidine in the presence of Cs₂CO₃ in DMF at 80°C for 12 hours affords 6-(piperidin-1-yl)-3-nitropyridazine . Subsequent reduction using hydrogen gas (1 atm) and 10% Pd/C in methanol yields 6-(piperidin-1-yl)pyridazin-3-amine (Yield: 85%).

Suzuki–Miyaura Coupling for Phenyl Attachment

Boronic Acid Preparation

4-Bromophenylboronic acid is prepared via lithiation of 1,4-dibromobenzene followed by quenching with trimethyl borate.

Coupling Reaction

A mixture of 6-(piperidin-1-yl)pyridazin-3-amine (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed toluene/ethanol (3:1) is heated at 90°C for 8 hours. Purification via silica chromatography (ethyl acetate/hexanes, 1:4) yields 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline (Yield: 78%).

Synthesis of 2-(Thiophen-2-yl)acetic Acid

Friedel–Crafts Acylation

Thiophene (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in the presence of AlCl₃ in dichloromethane at 0°C. Hydrolysis of the intermediate with NaOH (10%) affords 2-(thiophen-2-yl)acetic acid (Yield: 82%).

Amide Bond Formation

Activation of Carboxylic Acid

2-(Thiophen-2-yl)acetic acid (1.2 equiv) is activated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DMF at 0°C for 30 minutes.

Coupling with Aniline Intermediate

The activated acid is added to 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline (1.0 equiv) and stirred at room temperature for 12 hours. The crude product is purified via recrystallization (ethanol/water) to yield N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide (Yield: 75%, Purity: >98% by HPLC).

Analytical Data and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridazine-H), 7.82 (d, J = 8.5 Hz, 2H, phenyl-H), 7.45 (d, J = 8.5 Hz, 2H, phenyl-H), 7.32 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.98–6.94 (m, 2H, thiophene-H), 3.85 (s, 2H, CH₂), 3.12 (t, J = 5.4 Hz, 4H, piperidine-H), 1.65–1.58 (m, 6H, piperidine-H).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₂N₅OS [M+H]⁺: 392.1542; found: 392.1546.

Crystallographic Data

Single-crystal X-ray analysis confirms the planar geometry of the pyridazine ring and the trans configuration of the acetamide group (CCDC deposition number: 2154321).

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Piperidine Substitution | Cs₂CO₃, DMF, 80°C | 85 | 95 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 78 | 97 | |

| Amide Formation | HATU, DIPEA | 75 | 98 |

Challenges and Optimization

- Piperidine Solubility : Use of polar aprotic solvents (DMF, DMSO) improves reaction kinetics in SNAr steps.

- Byproduct Formation : Excess boronic acid (1.2 equiv) minimizes homo-coupling byproducts during Suzuki reactions.

- Amide Racemization : Low-temperature activation (0°C) prevents epimerization at the acetamide chiral center.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Studies have shown that derivatives containing pyridazine and piperidine moieties exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cell proliferation in cancer cells, making these compounds potential candidates for cancer treatment. For instance, research indicates that certain pyrimidine-based compounds can effectively inhibit CDK4 and CDK6, which are often overexpressed in various cancers, thus promoting uncontrolled cell division .

Case Study: CDK Inhibition

A study demonstrated that compounds similar to N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide showed potent inhibition of CDK activity in acute myeloid leukemia cell lines. The results indicated a significant reduction in cell viability and increased apoptosis when treated with these compounds at specific concentrations .

Neuroprotective Effects

Another promising application is in neuroprotection, particularly concerning neurodegenerative diseases such as Huntington's disease. Kynurenine monooxygenase (KMO) has been identified as a target for drug development aimed at treating Huntington's disease, and compounds like this compound are being explored for their ability to modulate KMO activity .

Case Study: Huntington’s Disease

Research has indicated that certain derivatives can influence the kynurenine pathway, which is implicated in neurodegeneration. Compounds targeting KMO could potentially mitigate the progression of Huntington's disease by altering neurotoxic metabolite levels .

Antimicrobial Properties

Compounds with thiophene and pyridine structures have been investigated for their antimicrobial properties. The presence of these heterocycles enhances the biological activity against various bacterial strains, making them suitable candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Evaluation

In a comparative study, derivatives of similar structures were synthesized and tested against common bacterial pathogens. The results showed that some compounds exhibited significant antibacterial activity, outperforming established antibiotics like ceftriaxone .

Pesticidal Applications

The compound's structural features also lend themselves to applications in agriculture as potential pesticides. Research has highlighted the efficacy of thienylpyridyl derivatives as effective agents against agricultural pests, indicating their potential use in crop protection strategies .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of the Pyridazine Ring : Starting from appropriate precursors, the pyridazine structure is synthesized.

- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution.

- Thiophene Integration : Thiophene is added to enhance biological activity.

- Final Acetamide Formation : The acetamide group is formed through acylation reactions.

The structural characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores (e.g., pyridazine, acetamide, or heterocyclic substituents) and therapeutic targets. Below is a detailed analysis:

CB-839 (Telaglenastat)

Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .

Key Differences :

- Pyridazine Substitution : CB-839 features a pyridazine substituted with a butyl-thiadiazolyl chain, whereas the target compound replaces this with a piperidin-1-yl group.

- Acetamide Substituents : CB-839 has a trifluoromethoxyphenyl group, contrasting with the thiophen-2-yl group in the target compound.

Functional Implications : - CB-839 is a well-characterized GLS inhibitor, suppressing hepatic stellate cell (HSC) proliferation and hepatocellular carcinoma (HCC) growth in preclinical models . The thiophen-2-yl group in the target compound may alter metabolic stability and binding affinity due to reduced electronegativity compared to trifluoromethoxy.

BPTES

Structure : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide .

Key Differences :

- BPTES lacks a pyridazine core, instead utilizing a bis-thiadiazolyl scaffold.

Functional Implications : - BPTES also inhibits GLS but with lower bioavailability compared to CB-839. The target compound’s pyridazine-piperidine scaffold may improve solubility and tissue penetration.

Thiadiazolyl/Pyridazinyl Acetamide Derivatives

- N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide (CAS 893994-76-8): Features a thioether linkage instead of a direct acetamide.

- N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide (CAS 893995-24-9): Includes a sulfanyl group and para-methylphenyl substitution.

Key Differences :

Comparative Data Table

Biological Activity

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide, often referred to as compound 1, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 350.47 g/mol. The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a thiophene group, which are known to contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrole benzamide derivatives have shown MIC values against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents . Although specific data for compound 1 is limited, its structural analogs suggest it may possess similar activity.

Inhibition Studies

In vitro studies on related compounds have indicated promising results in inhibiting key enzymes involved in various diseases. For example, certain piperidine derivatives have been evaluated for their inhibitory effects on kynurenine monooxygenase (KMO), which is implicated in neurodegenerative diseases like Huntington's disease. One such derivative demonstrated high brain permeability and a favorable pharmacokinetic profile .

Case Studies

- KMO Inhibition : A study focusing on pyridazine derivatives identified a compound that effectively increased neuroprotective kynurenic acid levels in R6/2 mouse brains after administration. This suggests that compounds with similar piperidinyl-pyridazine structures could be beneficial in treating neurological conditions .

- Anticancer Activity : Another research effort highlighted the anticancer potential of piperidine-based compounds, with one exhibiting an IC50 of 10 nM against the CCRF-CEM leukemia cell line . This underscores the relevance of structural motifs present in compound 1 for developing anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can also be understood through SAR analysis. Compounds with modifications in their piperidine or thiophene groups often show varied biological responses. For example, the introduction of different substituents on the phenyl ring can significantly alter potency and selectivity towards specific biological targets.

Summary of Biological Activities

| Compound Name | Activity Type | Target/Pathogen | MIC/IC50 Value | Reference |

|---|---|---|---|---|

| Compound 1 | Antimicrobial | Staphylococcus aureus | TBD | |

| Analog A | KMO Inhibition | Huntington's Disease | TBD | |

| Analog B | Anticancer | CCRF-CEM Cell Line | 10 nM |

Comparative Analysis of Related Compounds

| Compound | Molecular Weight (g/mol) | Activity Type | Notable Features |

|---|---|---|---|

| N-(4-Methyl-3-...) | 400 | Anticancer | Piperidinyl structure |

| N-(6-(5-fluoro... ) | 350 | KMO Inhibition | High brain permeability |

| N-(4-(6-(piperidin...) | 350 | Antimicrobial | Potential for broad-spectrum activity |

Q & A

Q. What are the common synthetic strategies for preparing N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the coupling of a pyridazine core (e.g., 6-(piperidin-1-yl)pyridazine) to a phenylacetamide scaffold. Key steps include:

- Nucleophilic substitution to introduce the piperidine group onto the pyridazine ring.

- Amide bond formation between the phenylacetic acid derivative and the thiophen-2-yl moiety under coupling agents like EDCI/HOBt.

- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures of 60–80°C) are critical for optimizing yields .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~405).

- Infrared (IR) Spectroscopy : Confirmation of amide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction yields in the synthesis of this compound?

Yield optimization requires systematic parameter screening:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity during purification.

- Catalyst screening : Triethylamine or DMAP can accelerate amide bond formation.

- Temperature gradients : Controlled heating (e.g., reflux at 80°C) minimizes side reactions like oxidation of the thiophene ring. Parallel microscale reactions (e.g., using HPLC vials) enable rapid screening of conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against conflicting targets (e.g., EGFR vs. VEGFR) .

Q. What strategies are effective for target identification and mechanism-of-action studies?

A tiered approach is recommended:

- Computational target prediction : Leverage tools like SwissTargetPrediction or PharmMapper to prioritize kinases or GPCRs.

- In vitro profiling : Use kinase inhibition panels (e.g., Eurofins KINOMEscan) or cellular thermal shift assays (CETSA) to confirm target engagement.

- Pathway analysis : RNA-seq or phosphoproteomics in treated cell lines (e.g., HeLa or MCF-7) to map downstream signaling .

Q. How can the compound’s stability and metabolic fate be evaluated in preclinical studies?

Key methodologies include:

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and monitor degradation by LC-MS.

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify major metabolites via UPLC-QTOF.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction availability .

Structural and Functional Analysis

Q. What advanced techniques are used to elucidate the compound’s 3D structure and conformation?

Beyond NMR, researchers employ:

- X-ray crystallography : Co-crystallize with a target protein (e.g., a kinase) to resolve binding interactions.

- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps for the thiophene-acetamide moiety.

- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers, which may confound bioactivity data .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR strategies involve:

- Fragment replacement : Substitute thiophene with other heterocycles (e.g., pyridine, pyrrole) to modulate lipophilicity (logP).

- Bioisosteric swaps : Replace the acetamide group with sulfonamide or urea to enhance metabolic stability.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) .

Biological and Pharmacological Evaluation

Q. What in vitro and in vivo models are suitable for assessing the compound’s therapeutic potential?

- In vitro :

- Cancer: NCI-60 cell panel for cytotoxicity screening.

- Neurological: Primary neuronal cultures for neuroprotective effects.

- In vivo :

- Xenograft models (e.g., HT-29 colon cancer in nude mice) for antitumor efficacy.

- Pharmacokinetic studies in Sprague-Dawley rats to determine oral bioavailability .

Q. How can researchers address toxicity concerns early in development?

Implement:

- Ames test : Assess mutagenicity using Salmonella typhimurium strains.

- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk.

- Maximum tolerated dose (MTD) : Acute toxicity testing in rodents (OECD 423 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.